molecular formula C13H19ClN2OS B5154122 N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea

N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea

Cat. No. B5154122
M. Wt: 286.82 g/mol
InChI Key: LDIGUINKMJCBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea, commonly known as terbuthylazine, is a herbicide that belongs to the triazine family. It is widely used in agriculture to control weeds in crops such as corn, cotton, and sugarcane. Terbuthylazine is a highly effective herbicide that has gained popularity due to its broad-spectrum activity and low toxicity.

Mechanism of Action

Terbuthylazine acts by inhibiting the photosynthesis process in plants. It binds to the D1 protein of the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the photosynthetic electron transport chain and the generation of reactive oxygen species, ultimately causing cell death.
Biochemical and Physiological Effects:
Terbuthylazine has been found to have low toxicity to mammals and other non-target organisms. However, it can cause adverse effects on aquatic organisms and terrestrial plants if not used properly. Studies have shown that terbuthylazine can accumulate in soil and water and persist for several months. This can lead to long-term effects on the environment and ecosystems.

Advantages and Limitations for Lab Experiments

Terbuthylazine is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, the persistence of terbuthylazine in the environment can make it challenging to study its long-term effects on ecosystems.

Future Directions

There is a need for further research to investigate the environmental fate and transport of terbuthylazine in soil and water. Studies should also focus on the development of sustainable agricultural practices that minimize the use of herbicides. Additionally, the development of new herbicides with improved selectivity and lower environmental impact should be a priority. Further research is also needed to understand the long-term effects of terbuthylazine on non-target organisms and ecosystems.

Synthesis Methods

Terbuthylazine is synthesized by the reaction of 2-chloroethyl isocyanate with tert-butylthiol and 4-chloroaniline. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is purified and crystallized to obtain pure terbuthylazine.

Scientific Research Applications

Terbuthylazine has been extensively studied for its herbicidal activity against various weeds. It has been found to be effective against both broadleaf and grassy weeds. Several studies have also investigated the environmental fate and transport of terbuthylazine in soil and water. The results of these studies provide valuable information for the development of sustainable agricultural practices.

properties

IUPAC Name

1-(2-tert-butylsulfanylethyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2OS/c1-13(2,3)18-9-8-15-12(17)16-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIGUINKMJCBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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